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molecular formula C10H7BrOS B8601933 (6-Bromo-benzo[b]thiophen-2-yl)-acetaldehyde

(6-Bromo-benzo[b]thiophen-2-yl)-acetaldehyde

Cat. No. B8601933
M. Wt: 255.13 g/mol
InChI Key: VBXIVLPOGQSJOV-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

To a 0° C. solution of potassium tert-butoxide (2.50 g, 21.4 mmol) in tetrahydrofuran (100 mL) is added (methoxymethyl)triphenylphosphonium chloride (7.49 g, 21.4 mmol). The reaction mixture is stirred for 20 minutes. 6-Bromo-benzo[b]thiophene-2-carbaldehyde (2.58 g; 10.7 mmol) is added and the ice-bath is removed. The mixture is stirred at room temperature for 16 hours. The reaction mixture is quenched with AcOH (5 mL). The mixture is treated with water (50 mL) and concentrated to a residue under reduced pressure. The residual aqueous solution is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 10% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to a residue. The residue is dissolved in THF (50 mL) and treated with HCl (5 N, 5 mL). The mixture is stirred at 70° C. for 60 minutes and neutralized with NaOH (5 N, 5 mL). The mixture is concentrated to a residue under reduced pressure. The residual aqueous mixture is extracted with EtOAc (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography eluting with 25% EtOAc/Hexanes to provide the title compound (2.25 g, 82%). ES/MS m/e 254.8, 252.8 (M−1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[K+].[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br:30][C:31]1[CH:32]=[CH:33][C:34]2[CH:38]=[C:37]([CH:39]=O)[S:36][C:35]=2[CH:41]=1>O1CCCC1>[Br:30][C:31]1[CH:32]=[CH:33][C:34]2[CH:38]=[C:37]([CH2:39][CH:2]=[O:4])[S:36][C:35]=2[CH:41]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7.49 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
BrC=1C=CC2=C(SC(=C2)C=O)C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-bath is removed
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with AcOH (5 mL)
ADDITION
Type
ADDITION
Details
The mixture is treated with water (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous solution is extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
treated with HCl (5 N, 5 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred at 70° C. for 60 minutes
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to a residue under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous mixture is extracted with EtOAc (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC2=C(SC(=C2)CC=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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